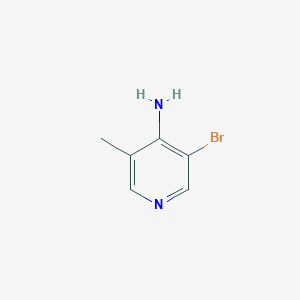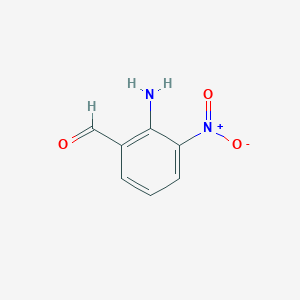![molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6](/img/structure/B1282756.png)
4-Bromobenzo[b]thiophene-2-carboxylic acid
Descripción general
Descripción
4-Bromobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the CAS number 5194-37-6 . It has a molecular weight of 257.11 .
Synthesis Analysis
The synthesis of 4-Bromobenzo[b]thiophene-2-carboxylic acid involves several steps. One method involves the use of acetic acid and silver carbonate in dimethyl sulfoxide at 120°C . Another method involves the use of copper powder added to a stirred mixture of 4-bromo-benzo[b]thiophene-2-carboxylic acid and quinoline, which is then heated to and maintained at 185 to 195 °C for 5 hours .Molecular Structure Analysis
The molecular structure of 4-Bromobenzo[b]thiophene-2-carboxylic acid consists of a benzothiophene ring substituted with a bromine atom and a carboxylic acid group .Physical And Chemical Properties Analysis
4-Bromobenzo[b]thiophene-2-carboxylic acid has a boiling point of 265°C . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in several fields:
Medicinal Chemistry
Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
Industrial Chemistry and Material Science
Thiophene derivatives are used as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of OFETs .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of OLEDs .
Pharmaceuticals, Agrochemicals, and Dyestuff Fields
Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in these fields .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYNZUFIYSYHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541559 | |
| Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
5194-37-6 | |
| Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

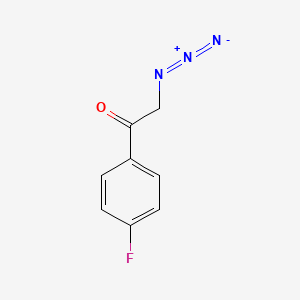

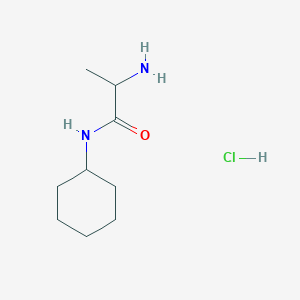
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

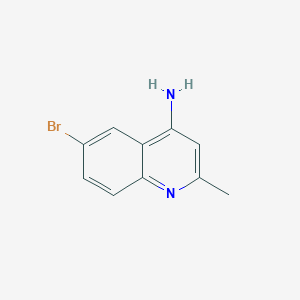
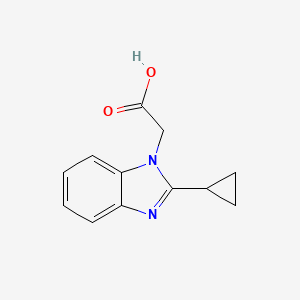

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)
